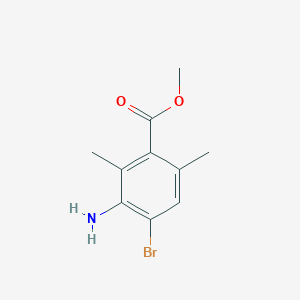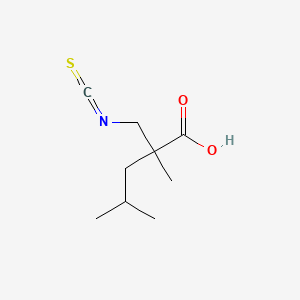
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid is an organic compound characterized by the presence of an isothiocyanate group attached to a dimethylpentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the reaction of 2,4-dimethylpentanoic acid with thiophosgene or its derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of less toxic reagents and solvents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aldehyde dehydrogenase (ALDH).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound inhibits ALDH, an enzyme involved in the detoxification of aldehydes. This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents such as cisplatin. Additionally, the compound may interfere with other cellular pathways, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
- 2-Isothiocyanatoethane-1,1-diyl)dibenzene
Uniqueness
Compared to similar compounds, 2-(Isothiocyanatomethyl)-2,4-dimethylpentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylpentanoic acid backbone provides a different steric and electronic environment, influencing its interactions with molecular targets and its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C9H15NO2S |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
2-(isothiocyanatomethyl)-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C9H15NO2S/c1-7(2)4-9(3,8(11)12)5-10-6-13/h7H,4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
UBMKODYMWKFNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(CN=C=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



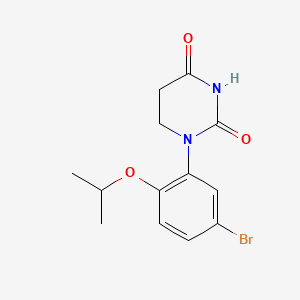
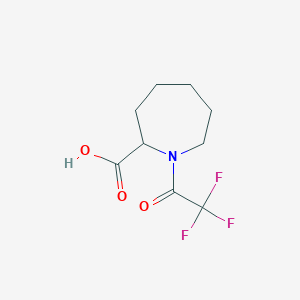
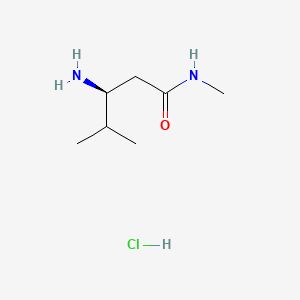

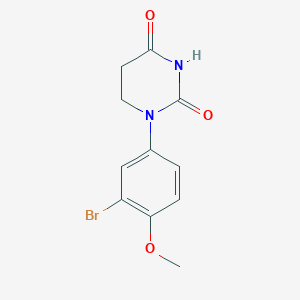
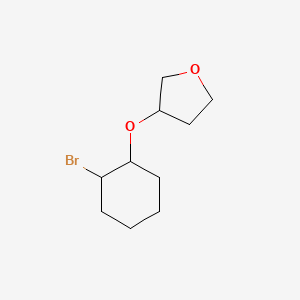

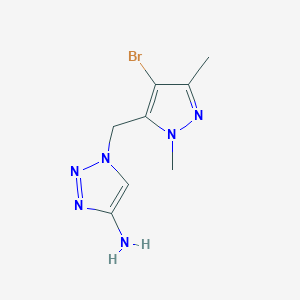
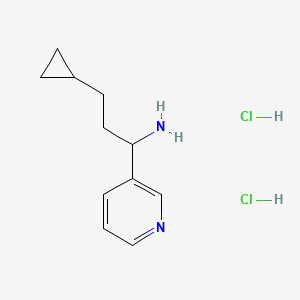
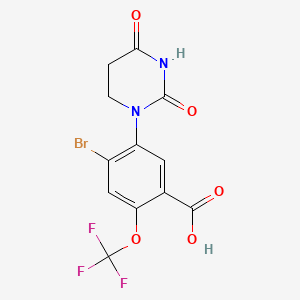
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
